molecular formula C7H5ClF5N B1373047 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride CAS No. 1240527-35-8

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1373047
CAS No.: 1240527-35-8
M. Wt: 233.56 g/mol
InChI Key: NCGLNXRCRZSFRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2,6-dichloro-4-trifluoromethyl-aniline, involves halogenation and ammoniation reactions . The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions, and through the separation of reaction products, the desired compound is obtained .

Scientific Research Applications

Synthesis and Agricultural Applications

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride is primarily utilized as an intermediate in the synthesis of efficient and low-toxic pesticides and new herbicides. It is involved in the preparation of innovative pesticides like Bistrifluron, showing potent growth-retarding activity against pests. The compound has been used in processes feasible for industrial production of pesticides (Zhou Li-shan, 2002) (Liu An-chan, 2015).

Chemical Synthesis and Industrial Applications

Pharmacological Research

In pharmacological research, this compound has been explored for its potential in gene-directed enzyme prodrug therapy (GDEPT) systems. This involves synthesizing nitrogen mustard compounds derived from the compound for use in tumor cell lines (I. Niculescu-Duvaz et al., 2004).

Nonlinear Optical Materials

The compound has also been studied for its applications in nonlinear optical (NLO) materials. It has been involved in the vibrational analysis and theoretical studies for the development of NLO materials, owing to its unique molecular structure and properties (B. Revathi et al., 2017).

Metabolic Studies

In metabolic studies, the compound has been used to understand the metabolism of certain drugs in different species. This involves identifying metabolites in human patient urine, which can be crucial for understanding drug interactions and effects (Annica Tevell et al., 2006).

Safety and Hazards

“2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride” should be handled with care, as similar compounds are known to be harmful if swallowed or inhaled, and can cause skin and eye irritation . They are also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)13;/h1-2H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLNXRCRZSFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-35-8
Record name Benzenamine, 2,6-difluoro-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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